
4-fluoro-1H-indazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazole can be achieved through various methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the condensation of ortho-fluorobenzaldehydes or their O-methyloximes with hydrazine . Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation, have also been employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of metal-catalyzed reactions is preferred due to their efficiency and minimal formation of byproducts .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-1H-indazole undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction .
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted indazoles, while oxidation and reduction reactions can lead to different functionalized derivatives .
Scientific Research Applications
Scientific Research Applications
4-Fluoro-1H-indazole has a wide range of applications across different fields:
Chemistry
- Building Block for Synthesis : It serves as a precursor for synthesizing various complex organic molecules, particularly indazole derivatives.
- Reactivity : The fluorine atom contributes to unique reactivity patterns, allowing for nucleophilic aromatic substitution reactions.
Biology
- Biological Activity : This compound exhibits significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
- Enzyme Inhibition : It has been shown to inhibit key kinases such as CHK1 and CHK2, which are involved in cell cycle regulation and DNA damage response.
Medicine
- Therapeutic Applications : Research indicates potential uses in treating various diseases, particularly cancer. The compound's ability to modulate kinase activity makes it a candidate for targeted therapies.
Industry
- Material Science : It is utilized in developing advanced materials, including semiconductors and polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
- Agrochemicals : The compound is explored in formulating pesticides and herbicides to enhance agricultural productivity.
The biological mechanisms of this compound include:
Inhibition of Kinases
The compound binds to active sites on kinases such as RIP2, inhibiting phosphorylation processes that are crucial for signaling pathways associated with inflammation and immune responses.
Cellular Effects
Studies indicate that treatment with this compound can lead to significant changes in cell viability and proliferation. For instance, an in vitro study on MCF-7 cells demonstrated a reduction in cell viability and an arrest in the G0-G1 phase of the cell cycle.
Case Studies
Several studies have highlighted the efficacy of this compound:
In Vitro Study on Cancer Cells
A study reported that treatment with this compound resulted in a significant reduction in cell viability among various cancer cell lines, showcasing its potential as an anticancer agent.
Cell Line | IC50 (µM) | Observations |
---|---|---|
K562 (Chronic Myeloid) | 5.15 | High selectivity; minimal toxicity |
A549 (Lung Cancer) | Not specified | Potential effectiveness noted |
Animal Model Research
Research involving animal models assessed the therapeutic efficacy of varying dosages. Lower doses effectively inhibited RIP2 kinase without significant adverse effects, suggesting a favorable safety profile for further development.
Mechanism of Action
The mechanism of action of 4-fluoro-1H-indazole involves its interaction with molecular targets and pathways. For instance, the pyrazole moiety allows it to coordinate with metal centers, forming complexes that can act as photosensitizers in dye-sensitized solar cells . Additionally, its structure enables it to bind effectively with enzyme active sites, influencing biochemical pathways .
Comparison with Similar Compounds
1H-Indazole: Lacks the fluorine substituent, resulting in different reactivity and properties.
2H-Indazole: Another tautomeric form with distinct chemical behavior.
4-Bromo-1H-Indazole: Similar structure but with a bromine substituent instead of fluorine, leading to different reactivity in substitution reactions.
Uniqueness: 4-Fluoro-1H-indazole is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .
Biological Activity
4-Fluoro-1H-indazole, a fluorinated derivative of indazole, has garnered attention in various fields of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a fluorine atom at the 4-position of the indazole ring system, which contributes to its unique chemical reactivity and biological activity. The molecular formula is with a CAS number of 341-23-1. This compound can be synthesized through nucleophilic aromatic substitution reactions, allowing for further functionalization to enhance its biological properties .
1. Antitumor Activity
This compound has shown promising antitumor properties in various studies. For instance, derivatives of indazole have been tested against several human cancer cell lines, including K562 (chronic myeloid leukemia), A549 (lung cancer), PC-3 (prostate cancer), and HepG-2 (hepatoma). These studies typically employ MTT assays to evaluate the cytotoxicity and antiproliferative effects.
Key Findings:
- Compounds derived from this compound exhibited significant antiproliferative activity, with some derivatives showing IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) .
- Structure-activity relationship (SAR) studies indicated that the presence of the fluorine atom at the 4-position enhances the compound's ability to inhibit cancer cell growth .
Table 1: Antitumor Activity of this compound Derivatives
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
This compound | K562 | 10.5 | Significant inhibition |
4-Fluoro derivative A | A549 | 8.2 | Comparable to 5-FU |
4-Fluoro derivative B | PC-3 | 15.6 | Moderate activity |
4-Fluoro derivative C | HepG-2 | 7.9 | High potency |
2. Antimicrobial Activity
Research has also highlighted the antimicrobial potential of indazole derivatives, including those containing fluorine substituents. These compounds have demonstrated effectiveness against various bacterial and fungal strains.
Key Findings:
- In vitro studies indicate that certain derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as therapeutic agents against resistant strains .
3. Anti-inflammatory Effects
Indazoles, including this compound, have been reported to exhibit anti-inflammatory properties. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and pathways involved in inflammation.
Key Findings:
- Studies have shown that these compounds can reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells:
- Inhibition of Kinases: Some derivatives act as inhibitors of key kinases involved in cancer proliferation, such as Polo-like kinase 4 (PLK4). This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Modulation of Signaling Pathways: The compound may influence various signaling pathways related to cell growth and survival, contributing to its anticancer effects.
Case Studies
Recent studies have explored the efficacy of this compound derivatives in animal models:
Properties
IUPAC Name |
4-fluoro-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNDJUBXSVSRQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625971 | |
Record name | 4-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
341-23-1 | |
Record name | 4-Fluoro-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoroindazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-fluoro-1H-indazole interact with lactoperoxidase (LPO) and what are the downstream effects?
A1: this compound acts as an inhibitor of bovine milk LPO. [] While the exact mechanism of inhibition wasn't fully elucidated in the study, the research determined Ki values for the interaction, indicating a strong inhibitory effect. [] LPO is an important enzyme with antimicrobial properties, playing a crucial role in the innate immune system. [] Inhibition of LPO can potentially disrupt this defense mechanism, though further research is needed to fully understand the implications.
Q2: What insights do computational studies provide about the properties of this compound relevant to its potential as a corrosion inhibitor?
A2: Quantum chemical calculations at the B3LYP/6-31G++(d,p) HF/6-31G++(d,p) levels were used to investigate the corrosion inhibition potential of this compound. [] The study calculated various global reactivity parameters, including EHOMO, ELUMO, HOMO-LUMO energy gap (ΔE), chemical hardness, softness, electronegativity, proton affinity, electrophilicity, and nucleophilicity. [] These parameters provide insights into the molecule's reactivity and its potential interaction with metallic surfaces, which are crucial for understanding its possible role in corrosion inhibition.
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